(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride
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Overview
Description
(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 5 positions in the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the catalytic hydrogenation of 2,5-dimethylpyrrole, followed by resolution using chiral acids or bases to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, followed by crystallization and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent pyrrolidine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that influence biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethylpyrrolidine hydrochloride: The enantiomer of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride, with similar chemical properties but different biological activities.
2,5-Dimethylpyrrolidine: The parent compound without the hydrochloride salt form, which may have different solubility and reactivity.
N-Methylpyrrolidine: A related compound with a single methyl group, used in various chemical and industrial applications.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. Its enantiomeric purity and solubility in water make it particularly valuable in applications requiring high specificity and efficiency.
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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